Angiogenesis agent 1

HIF-1α activation luciferase reporter assay transcriptional activity

Researchers studying HIF-1α-mediated angiogenesis often encounter variability from ill-defined or impure glycoside analogs, leading to irreproducible results. Angiogenesis agent 1 (C-31) is a precisely characterized para-substituted regioisomer that resolves this issue. - Provides a validated ~2.5-fold induction of HIF-1α transcriptional activity at 300 μM, ensuring reliable pathway activation. - Supplied with documented purity and identity, eliminating the risk of confounding biological effects from inactive ortho- or hydroxyl-substituted analogs. - Suitable for in vitro SAR studies and formulation development for in vivo diabetic hindlimb ischemia models.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B12426083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiogenesis agent 1
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H24O7/c1-25-14-7-5-12(6-8-14)9-13-3-2-4-15(10-13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-8,10,16-24H,9,11H2,1H3/t16-,17-,18+,19-,20-/m1/s1
InChIKeyUUJGQDYRNYTUFA-OUUBHVDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiogenesis Agent 1 (C-31) Overview


Angiogenesis agent 1 (also known as compound C-31) is a salidroside-derived glycoside analog that functions as an activator of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway [1]. It was developed as part of a structure–activity relationship (SAR) study aimed at improving the potency and drug-like properties of salidroside, a natural glycoside with pro-angiogenic activity [1]. C-31 is a regioisomer of the lead compound C-30 and shares its core mechanism of enhancing HIF-1α protein accumulation and transcriptional activity, thereby promoting the secretion of angiogenic factors such as VEGF-A, PDGF-BB, and ANG1 [1]. Its primary research application is in models of diabetic hindlimb ischemia, where therapeutic angiogenesis is sought to restore blood flow [1].

C-31 Substitution Limitations


Angiogenesis agent 1 (C-31) is not a generic HIF-1α activator; it is a specific regioisomer with a distinct substitution pattern that critically influences both its biological activity and physicochemical properties. In a systematic SAR study, C-31 (para-substituted) and its meta-substituted regioisomer C-30 both enhanced HIF-1α transcriptional activity by approximately 2.5-fold, whereas the ortho-substituted analog C-29 exhibited reduced activity (0.78-fold) [1]. Furthermore, subtle modifications, such as replacing the methoxy group with a hydroxyl group (as in C-32), dramatically decreased activity, and introducing a second hydroxyl group (C-33) resulted in an inhibitory effect [1]. These findings demonstrate that even minor structural changes within this glycoside scaffold can abolish or reverse the desired pro-angiogenic effect. Consequently, substituting C-31 with salidroside or an untested analog risks not only reduced potency but also the introduction of unintended biological outcomes, underscoring the necessity of using the precisely defined C-31 compound for reproducible research.

C-31 Quantitative Comparison Data


HIF-1α Transcriptional Activity

In a HIF-1-responsive firefly luciferase reporter assay (5×HRE-Luc), C-31 increased transcriptional activity by approximately 2.5-fold compared to untreated control cells [1]. This level of activation is comparable to that of its regioisomer C-30 (also ~2.5-fold) and significantly superior to the ortho-substituted analog C-29, which showed only a 0.78-fold increase [1].

HIF-1α activation luciferase reporter assay transcriptional activity

Pro-Angiogenic Protein Upregulation

Treatment of C2C12 cells with 300 μM C-31 for 24 hours resulted in a robust increase in the protein levels of HIF-1α, PDGF-BB, VEGF-A, and ANG1, as assessed by Western blot [1]. The magnitude of protein accumulation was comparable to that observed with the lead compound C-30 at the same concentration [1].

HIF-1α PDGF-BB VEGF-A ANG1 Western blot

Lipophilicity Improvement vs. Salidroside

C-31 possesses a measured LogPO/W of 1.024 ± 0.022, which is significantly higher (more lipophilic) than salidroside (LogPO/W = –2.420 ± 0.041) [1]. This 3.44-unit increase in LogP reflects a major improvement in membrane partitioning potential while maintaining adequate aqueous solubility (1.32 mg/mL for C-31 vs. 472.48 mg/mL for salidroside) [1].

lipophilicity LogP physicochemical properties drug-likeness

Caco-2 Permeability Assessment

In a Caco-2 cell monolayer permeability assay, C-31 exhibited a low apparent permeability coefficient (Papp) of 1.68 × 10⁻⁶ cm/s (apical-to-basolateral) [1]. This value is comparable to that of C-30 (1.04 × 10⁻⁶ cm/s) and is lower than salidroside (2.71 × 10⁻⁶ cm/s), indicating that despite improved lipophilicity, C-31 remains a low-permeability compound [1].

Caco-2 permeability Papp ADME oral absorption

Aqueous Solubility Assessment

C-31 demonstrates an aqueous solubility of 1.32 ± 0.051 mg/mL, which is >350-fold lower than the highly soluble parent compound salidroside (472.48 ± 5.71 mg/mL) but remains within a practical range for in vitro and in vivo formulation [1]. Notably, its solubility is comparable to that of its regioisomer C-30 (1.91 ± 0.047 mg/mL) and is not a limiting factor for research applications [1].

aqueous solubility formulation drug-likeness

Research Applications for C-31


HIF-1α Activation in Skeletal Muscle Cells

C-31 is ideally suited for in vitro studies requiring specific activation of the HIF-1α pathway without confounding off-target effects. Its validated 2.5-fold induction of HIF-1α transcriptional activity [1] and robust upregulation of downstream angiogenic proteins [1] make it a reliable tool for dissecting HIF-1α-mediated signaling in C2C12 myoblasts or primary skeletal muscle cells. Researchers should use a concentration of 300 μM, as established in the original characterization, and include appropriate controls (e.g., C-30 and salidroside) to benchmark activity.

Comparative Pharmacology of Regioisomers

Given the distinct activity profiles of the ortho (C-29, 0.78-fold), meta (C-30, 2.5-fold), and para (C-31, 2.5-fold) substituted regioisomers [1], C-31 serves as an essential comparator in structure–activity relationship (SAR) studies. Its use alongside C-30 and C-29 allows for the precise mapping of substitution-dependent effects on HIF-1α activation and angiogenesis, thereby advancing the development of more potent or selective glycoside-based angiogenesis agents.

Diabetic Hindlimb Ischemia Efficacy Testing

Although in vivo data specific to C-31 are limited, its potent HIF-1α activation profile [1] and improved lipophilicity [1] position it as a candidate for efficacy studies in murine diabetic hindlimb ischemia models. Given the low oral permeability of C-31 [1], intramuscular or local injection routes are recommended. Researchers should consider dose-ranging studies to establish effective concentrations that promote therapeutic angiogenesis while monitoring for potential off-target effects.

Local Angiogenic Therapy Formulation

The moderate aqueous solubility (1.32 mg/mL) [1] and low permeability (Papp 1.68 × 10⁻⁶ cm/s) [1] of C-31 indicate that it is a suitable candidate for formulation development aimed at localized delivery, such as injectable hydrogels or sustained-release depots for treating ischemic tissue. Its physicochemical profile suggests that standard DMSO-based stock solutions can be readily prepared, and that formulation strategies focusing on solubility enhancement or controlled release may be required for in vivo applications.

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